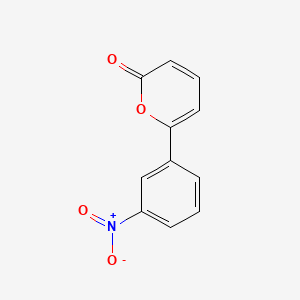

![molecular formula C5H8N4O2S B3744415 methyl [(5-amino-1H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B3744415.png)

methyl [(5-amino-1H-1,2,4-triazol-3-yl)thio]acetate

Overview

Description

“Methyl [(5-amino-1H-1,2,4-triazol-3-yl)thio]acetate” is a chemical compound that contains a 1,2,4-triazole ring. This ring is a type of heterocyclic compound, which means it contains atoms of at least two different elements . It’s worth noting that 1,2,4-triazole derivatives have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of compounds similar to “methyl [(5-amino-1H-1,2,4-triazol-3-yl)thio]acetate” has been reported in the literature. For instance, the synthesis of N-substituted 3- (5-amino-1H-1,2,4-triazol-3-yl)propanamides was achieved using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Molecular Structure Analysis

The molecular structure of “methyl [(5-amino-1H-1,2,4-triazol-3-yl)thio]acetate” can be analyzed using various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving “methyl [(5-amino-1H-1,2,4-triazol-3-yl)thio]acetate” can be complex and varied. For example, the preparation of N-substituted 3- (5-amino-1H-1,2,4-triazol-3-yl)propanamides involved a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl [(5-amino-1H-1,2,4-triazol-3-yl)thio]acetate” can be determined using various analytical techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Scientific Research Applications

Drug Discovery:

1,2,3-Triazoles, including the compound , have garnered significant attention in drug discovery. Their unique properties, such as high chemical stability and aromatic character, make them valuable scaffolds for designing novel drugs. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market. For instance, the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole all feature this motif .

Organic Synthesis:

1,2,3-Triazoles serve as versatile building blocks in organic synthesis. Researchers use them to create complex molecules due to their reactivity and compatibility with various functional groups. The synthesis of 1,2,3-triazoles can be achieved through different methodologies, including Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide-alkyne cycloaddition .

Other Applications:

Beyond the fields mentioned above, 1,2,3-triazoles also play roles in areas such as photostabilizers, agrochemicals, and corrosion inhibitors . Additionally, derivatives containing the 1,2,4-triazole ring have been approved for breast cancer treatment .

Future Directions

The future directions for the study of “methyl [(5-amino-1H-1,2,4-triazol-3-yl)thio]acetate” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceutical chemistry . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Mechanism of Action

Target of Action

Methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate, also known as methyl [(5-amino-1H-1,2,4-triazol-3-yl)thio]acetate, is a derivative of 1,2,4-triazole . The primary target of this compound and its derivatives is the cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of the cell membrane .

Mode of Action

The compound interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the biosynthesis of sterols, leading to alterations in the cell membrane’s structure and function

Biochemical Pathways

The inhibition of CYP51 affects the sterol biosynthesis pathway . This pathway is responsible for the production of essential sterols for the cell membrane. Disruption of this pathway can lead to cell death, making this a potential mechanism for the compound’s antifungal properties .

Pharmacokinetics

1,2,4-triazole derivatives are generally known for their good pharmacodynamic and pharmacokinetic profiles

Result of Action

The result of the compound’s action is the disruption of the cell membrane’s structure and function due to the inhibition of sterol biosynthesis . This can lead to cell death, providing a potential mechanism for the compound’s antifungal properties .

properties

IUPAC Name |

methyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c1-11-3(10)2-12-5-7-4(6)8-9-5/h2H2,1H3,(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYJPGQZYQRXFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NNC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzamide](/img/structure/B3744335.png)

![[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3744338.png)

![1,4,5,8-tetrabenzoyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B3744339.png)

![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}diacetamide](/img/structure/B3744350.png)

![3-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3744374.png)

![1,1'-[(2,2-diphenylethyl)imino]di(2-propanol)](/img/structure/B3744387.png)

![2-[(2-biphenylyloxy)acetyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B3744392.png)

![1-{4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)thio]acetone](/img/structure/B3744406.png)

![methyl (5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3744408.png)

![methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B3744412.png)

![[(6-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B3744421.png)